Pentafluorophenyl acrylate
Overview
Description
Pentafluorophenyl acrylate is a highly fluorinated monomer that features a pentafluorophenyl ester functionality. This compound is known for its reactivity and versatility in various chemical processes, making it a valuable component in the synthesis of functional polymers and materials .
Mechanism of Action
Target of Action
Pentafluorophenyl acrylate (PFPA) is a highly fluorinated polymer that features the pentafluorophenyl ester functionality . Its primary targets are nucleophiles such as amines .
Mode of Action
PFPA is a polymeric active ester and hence features an inherent reactivity towards nucleophiles such as amines . It interacts with its targets by reacting with them, which results in the preparation of polyacrylamides .
Biochemical Pathways
PFPA can undergo reversible addition fragmentation transfer (RAFT) polymerization with oligoethylene glycol acrylate (OEGA) or diethylene glycol acrylate (DEGA) . This process allows for the synthesis of homopolymers, copolymers, or block copolymers . The resulting polyacrylamides can be found in drug delivery, functional surfaces, and nanoparticles .
Pharmacokinetics
Its solubility in organic solvents and stability towards hydrolysis make it advantageous for use in post-polymerization modification .
Result of Action
The result of PFPA’s action is the synthesis of functional polyacrylamides or polyacrylates . These polyacrylamides have applications in drug delivery, functional surfaces, and nanoparticles .
Action Environment
The action of PFPA is influenced by environmental factors such as pH. For instance, pH-responsive polymeric micelles constructed from PFPA have been shown to undergo disintegration upon pH switching from 7.4 to 5.0, presumably due to imidazolyl group protonation . This pH-responsiveness was responsible for the faster and greater in vitro release of encapsulated drugs in an acidic environment than neutral pH .
Biochemical Analysis
Biochemical Properties
Pentafluorophenyl acrylate plays a significant role in biochemical reactions, particularly in the formation of single-chain polymer nanoparticles (SCNPs). These nanoparticles mimic the functions of proteins and can be functionalized without altering their backbone structure . This compound interacts with various biomolecules, including enzymes and proteins, through its activated ester moieties. These interactions facilitate the substitution of the activated pentafluorophenyl esters with a variety of amines, resulting in water-soluble SCNPs with diverse functionalities .
Cellular Effects
This compound has been shown to influence cellular processes, particularly in the context of drug delivery. For example, pH-responsive polymeric micelles constructed from poly(this compound) have been used as carriers for anti-cancer drugs . These micelles can encapsulate hydrophobic drugs and release them in response to changes in pH, thereby enhancing the drug’s efficacy and reducing its toxicity. Cellular uptake studies have revealed that these micelles are internalized into cells via endocytosis and exhibit cytotoxicity in a dose-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is a polymeric active ester that reacts with nucleophiles such as amines to form polyacrylamides . This reactivity is advantageous for post-polymerization modification, allowing for the synthesis of multifunctional materials. Additionally, this compound can undergo reversible addition-fragmentation chain transfer (RAFT) polymerization, yielding homopolymers, copolymers, or block copolymers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability towards hydrolysis, which makes it suitable for long-term applications . Its reactivity towards nucleophiles means that it can undergo chemical modifications over time, potentially altering its effects on cellular function. Studies have shown that this compound-based materials maintain their functional properties even after extended periods of incubation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including toxicity and allergic reactions . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound-based materials.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the biodegradation of acrylic polymers. Microorganisms and enzymes play a crucial role in breaking down the chemical structure of this compound, leading to the formation of polyacrylic acid and other metabolites . These metabolic pathways are essential for understanding the environmental fate and potential health effects of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For instance, pentafluorophenyl-functionalized SCNPs have been shown to facilitate the controlled delivery of therapeutics by mimicking the pharmacokinetic behavior of natural proteins . This transport mechanism ensures that the compound reaches its target sites effectively, enhancing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and post-translational modifications. Studies have shown that pH-responsive polymeric micelles constructed from poly(this compound) can localize within specific cellular compartments, such as endosomes, due to their pH-sensitive properties . This targeted localization enhances the compound’s activity and function, making it a valuable tool for drug delivery and other biomedical applications.
Preparation Methods
Pentafluorophenyl acrylate can be synthesized through several methods, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. The free radical polymerization involves the use of initiators such as azobisisobutyronitrile (AIBN) under controlled conditions to produce homopolymers, copolymers, or block copolymers . Additionally, RAFT polymerization allows for the precise control of molecular weight and polymer architecture, making it a preferred method for industrial production .
Chemical Reactions Analysis
Pentafluorophenyl acrylate undergoes various chemical reactions, primarily due to its active ester functionality. It is highly reactive towards nucleophiles such as amines, alcohols, and thiols. Common reactions include:
Nucleophilic substitution: Reaction with amines to form polyacrylamides.
Transesterification: Reaction with alcohols in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and dimethylformamide (DMF) to produce polyacrylates.
Thiol-Michael addition: Reaction with thiols to form thiol-functionalized polymers.
Scientific Research Applications
Pentafluorophenyl acrylate has a wide range of applications in scientific research, including:
Drug delivery: Used in the synthesis of pH-responsive polymeric micelles for anticancer drug delivery.
Protein mimicry: Employed in the preparation of single-chain polymer nanoparticles that mimic protein functions.
Functional surfaces: Utilized in the creation of functional surfaces for various biomedical applications.
Nanoparticles: Applied in the synthesis of nanoparticles for targeted drug delivery and imaging.
Comparison with Similar Compounds
Pentafluorophenyl acrylate is unique due to its high reactivity and stability towards hydrolysis compared to other ester-containing monomers. Similar compounds include:
Pentafluorophenyl methacrylate: Similar in structure but with a methacrylate backbone.
Hexafluoroisopropyl acrylate: Contains a hexafluoroisopropyl group instead of a pentafluorophenyl group.
Trifluoroethyl acrylate: Features a trifluoroethyl group, offering different reactivity and properties.
This compound stands out due to its broader solubility in organic solvents and higher stability towards hydrolysis, making it advantageous for various applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOWDPMCXHVGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
71195-86-3 | |
Record name | Poly(pentafluorophenyl acrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71195-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30379756 | |
Record name | Pentafluorophenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71195-85-2 | |
Record name | Pentafluorophenyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3,4,5,6-pentafluorophenyl) prop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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